

"Methyl 5-chloro-2-methoxybenzoate-d3" chemical properties

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Compound of Interest

Methyl 5-chloro-2methoxybenzoate-d3

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Technical Guide: Methyl 5-chloro-2-methoxybenzoate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of **Methyl 5-chloro-2-methoxybenzoate-d3**. This deuterated analog is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis.

Core Chemical Properties

Methyl 5-chloro-2-methoxybenzoate-d3 is the deuterated form of Methyl 5-chloro-2-methoxybenzoate. The primary distinction is the replacement of three hydrogen atoms with deuterium on the methoxy group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the non-deuterated analyte but is distinguishable by its mass-to-charge ratio.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of both the deuterated and non-deuterated forms of the compound. The physical properties of the deuterated version are expected to be very similar to its non-deuterated counterpart.



Table 1: General Chemical Information

Property	Methyl 5-chloro-2- methoxybenzoate-d3	Methyl 5-chloro-2- methoxybenzoate
Molecular Formula	C ₉ H ₆ D ₃ ClO ₃	C ₉ H ₉ ClO ₃ [1][2][3][4]
Molecular Weight	203.64 g/mol	200.62 g/mol [1][2][3][4]
CAS Number	1329488-29-3	33924-48-0[2]
Appearance	White to light yellow crystal powder	White to light yellow crystal powder

Table 2: Physical Properties

Property	Value (for non-deuterated form)
Melting Point	150-152 °C
Boiling Point	235-240 °C (lit.)
Density	1.259 g/mL at 25 °C (lit.)
Refractive Index	n20/D 1.5466 (lit.)

Table 3: Spectroscopic and Chromatographic Data Identifiers

Property	Identifier
SMILES	COC1=C(C=C(C=C1)Cl)C(=O)OC
InChI	InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3
InChlKey	HPTHYBXMNNGQEF-UHFFFAOYSA-N

Synthesis of Methyl 5-chloro-2-methoxybenzoate-d3

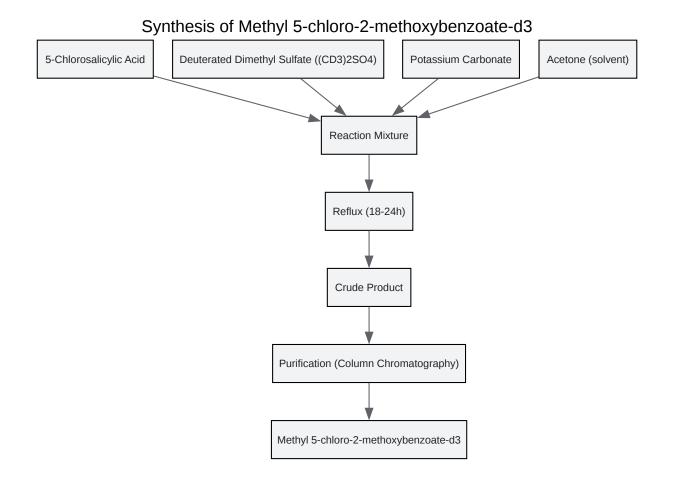


The synthesis of **Methyl 5-chloro-2-methoxybenzoate-d3** can be achieved through the methylation of 5-chlorosalicylic acid using a deuterated methylating agent. A common and effective method involves the use of deuterated dimethyl sulfate ((CD₃)₂SO₄).

Experimental Protocol: Synthesis

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylic acid (1 equivalent) in anhydrous acetone.
- Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
- Methylation: To the stirring suspension, add deuterated dimethyl sulfate ((CD₃)₂SO₄) (2.5 equivalents) dropwise.
- Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
- Extraction: Dilute the residue with water and extract with ethyl acetate (3 x volumes).
- Washing: Wash the combined organic extracts with water and then with a saturated sodium chloride solution.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure **Methyl 5-chloro-2-methoxybenzoate-d3**.





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Synthesis workflow for **Methyl 5-chloro-2-methoxybenzoate-d3**.

Analytical Methods

Accurate characterization and quantification of **Methyl 5-chloro-2-methoxybenzoate-d3** are crucial for its use as an internal standard. The following are standard analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule. For the d3 analog, the characteristic singlet for the methoxy protons at ~3.9 ppm will be absent. The



aromatic protons will appear as multiplets in the range of 6.9-7.8 ppm.

 ¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The deuterated methoxy carbon will exhibit a multiplet due to C-D coupling.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this volatile compound.

- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm).
 - o Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-300.
 - Expected Molecular Ion (M+): m/z 203/205 (due to chlorine isotopes).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive method for the quantification of **Methyl 5-chloro-2-methoxybenzoate-d3** in complex matrices.

- LC Conditions:
 - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.



- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - For **Methyl 5-chloro-2-methoxybenzoate-d3**: Precursor ion [M+H]⁺ at m/z 204, product ions would be determined by fragmentation analysis.
 - For Methyl 5-chloro-2-methoxybenzoate: Precursor ion [M+H]⁺ at m/z 201, product ions would be determined by fragmentation analysis.

Applications in Research and Drug Development

The primary application of **Methyl 5-chloro-2-methoxybenzoate-d3** is as an internal standard in pharmacokinetic and metabolic studies of drug candidates that contain the Methyl 5-chloro-2-methoxybenzoate moiety. The non-deuterated form, Methyl 5-chloro-2-methoxybenzoate, serves as a versatile intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] It has been used in the development of anti-inflammatory and analgesic drugs.[1] Additionally, it has been noted to inhibit copulatory behavior in the tick species Ixodes ricinus.

Safety and Handling

Methyl 5-chloro-2-methoxybenzoate is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including



gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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